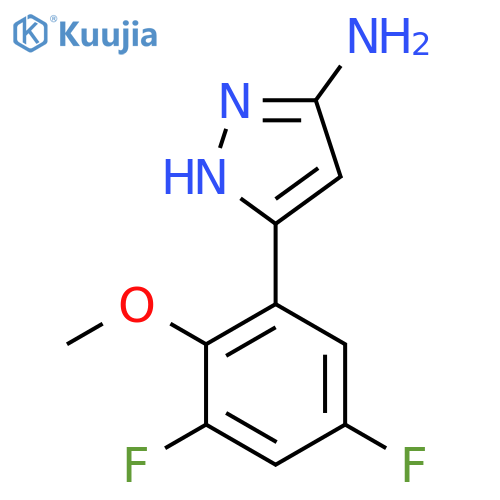Cas no 2168899-74-7 (5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine)

2168899-74-7 structure
商品名:5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
- EN300-1798999
- 2168899-74-7
-
- インチ: 1S/C10H9F2N3O/c1-16-10-6(2-5(11)3-7(10)12)8-4-9(13)15-14-8/h2-4H,1H3,(H3,13,14,15)
- InChIKey: HINJTZFBXXLUMO-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(=C1OC)C1=CC(N)=NN1)F
計算された属性
- せいみつぶんしりょう: 225.07136824g/mol
- どういたいしつりょう: 225.07136824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 63.9Ų
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798999-2.5g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1798999-0.25g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1798999-10.0g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1798999-1g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1798999-1.0g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1798999-5.0g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1798999-0.5g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1798999-5g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 5g |
$2981.0 | 2023-09-19 | ||
| Enamine | EN300-1798999-10g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 10g |
$4421.0 | 2023-09-19 | ||
| Enamine | EN300-1798999-0.1g |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine |
2168899-74-7 | 0.1g |
$904.0 | 2023-09-19 |
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
2168899-74-7 (5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
